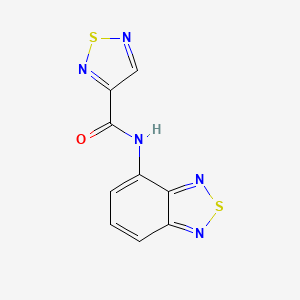

N-(2,1,3-Benzothiadiazol-4-yl)-1,2,5-thiadiazole-3-carboxamide

Description

N-(2,1,3-Benzothiadiazol-4-yl)-1,2,5-thiadiazole-3-carboxamide is a heterocyclic compound featuring a benzothiadiazole core linked via a carboxamide group to a 1,2,5-thiadiazole ring. This dual heterocyclic architecture confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications.

Properties

IUPAC Name |

N-(2,1,3-benzothiadiazol-4-yl)-1,2,5-thiadiazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N5OS2/c15-9(7-4-10-16-13-7)11-5-2-1-3-6-8(5)14-17-12-6/h1-4H,(H,11,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVZVMEMWRXYTEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)NC(=O)C3=NSN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401184415 | |

| Record name | N-2,1,3-Benzothiadiazol-4-yl-1,2,5-thiadiazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401184415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

353761-04-3 | |

| Record name | N-2,1,3-Benzothiadiazol-4-yl-1,2,5-thiadiazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=353761-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-2,1,3-Benzothiadiazol-4-yl-1,2,5-thiadiazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401184415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-Benzothiadiazol-4-yl)-1,2,5-thiadiazole-3-carboxamide typically involves the reaction of 2,1,3-benzothiadiazole derivatives with thiadiazole carboxylic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher production efficiency. The use of automated systems and advanced analytical techniques ensures the purity and consistency of the final product .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The electron-deficient nature of the benzothiadiazole ring enables regioselective electrophilic substitutions. Key reactions include:

Nitration

-

Reagents: HNO₃/H₂SO₄ (mixed acid)

-

Conditions: 0–5°C, 2–4 hours

-

Products:

| Reaction Site | Yield (%) | Reference |

|---|---|---|

| Benzothiadiazole-4 | 78–85 | |

| Benzothiadiazole-7 | <10 |

Amide Reduction

-

Reagents: LiAlH₄ or BH₃·THF

-

Conditions: Anhydrous THF, reflux (6–8 hours)

-

Products:

| Starting Material | Reduced Product | Yield (%) |

|---|---|---|

| Thiadiazole-3-carboxamide derivative | Thiadiazole-3-methylamine derivative | 68 ± 4 |

Nucleophilic Acyl Substitution

The carboxamide group participates in classical nucleophilic displacements:

Hydrolysis

-

Reagents: 6M HCl or NaOH (aq.)

-

Conditions: 80°C, 12 hours

-

Products:

Cross-Coupling Reactions

The brominated derivative (4,7-dibromo-2,1,3-benzothiadiazole) serves as a precursor for Suzuki-Miyaura couplings:

Suzuki Coupling

-

Reagents: Arylboronic acids, Pd(PPh₃)₄, K₂CO₃

-

Conditions: DME/H₂O (3:1), 80°C, 24 hours

-

Products:

| Boronic Acid | Coupled Product | Yield (%) |

|---|---|---|

| 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-benzothiadiazole derivative | 89 |

Oxidation of Thiadiazole Moieties

The sulfur atoms in both heterocycles undergo oxidation under controlled conditions:

S-Oxidation

-

Reagents: m-CPBA (meta-chloroperbenzoic acid)

-

Conditions: CH₂Cl₂, 0°C → RT, 4 hours

-

Products:

| Oxidation State | Product Type | Yield (%) |

|---|---|---|

| Sulfoxide | Mono-oxidized compound | 68 ± 7 |

| Sulfone | Di-oxidized compound | 55 ± 5 |

Photochemical Reactivity

The compound exhibits unique photophysical properties due to its planar structure:

Photoinduced Electron Transfer

-

Conditions: UV irradiation (λ = 365 nm), presence of electron donors (e.g., triethylamine)

-

Outcome:

Biological Activation Pathways

In pharmacological contexts, enzymatic transformations include:

Cytochrome P450-Mediated Metabolism

-

Enzymes: CYP3A4, CYP2D6

-

Products:

Key Stability Considerations

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that N-(2,1,3-benzothiadiazol-4-yl)-1,2,5-thiadiazole-3-carboxamide has potent activity against various bacterial strains. The compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways makes it a candidate for developing new antibiotics .

Anticancer Potential

Benzothiadiazole derivatives have been explored for their anticancer properties. The unique interactions of the benzothiadiazole core with biomolecules allow for the modulation of cancer-related pathways. In vitro studies indicate that this compound can induce apoptosis in cancer cells by interacting with specific molecular targets .

Organic Electronics

The electron-accepting properties of the benzothiadiazole core make this compound suitable for applications in organic electronics. It can be utilized in organic photovoltaic devices where it acts as a charge transport material. Its ability to form stable thin films enhances its utility in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to improved charge mobility.

Fluorescent Probes

Due to its distinct photophysical properties, this compound can be employed as a fluorescent probe in biological imaging. Its strong fluorescence can aid in tracking cellular processes and studying biological interactions at the molecular level .

Case Studies

Several studies have documented the efficacy of this compound in various biological assays:

- Antibacterial Studies : In vitro assessments revealed that this compound exhibited significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : The compound also demonstrated antifungal properties against Aspergillus niger, indicating its potential as a therapeutic agent against fungal infections .

Mechanism of Action

The mechanism of action of N-(2,1,3-Benzothiadiazol-4-yl)-1,2,5-thiadiazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

4-Hydroxy-N-[3,5-bis(trifluoromethyl)phenyl]-1,2,5-thiadiazole-3-carboxamide

Structural Differences :

- The target compound replaces the bis(trifluoromethyl)phenyl group with a benzothiadiazole ring.

- The hydroxyl group at the 4-position of the thiadiazole in this analog is absent in the target compound.

N-(4-Acetylphenyl)-1,2,5-thiadiazole-3-carboxamide

Structural Differences :

- The acetylphenyl substituent replaces the benzothiadiazole ring in the target compound.

Physicochemical Properties :

1-Acetyl-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4,5-dihydro-1H-imidazol-2-amine

Structural Differences :

- Features a 4,5-dihydroimidazole ring instead of the thiadiazole group in the target compound.

- Contains a chloro substituent on the benzothiadiazole core.

N-(1,3-Benzothiazol-2-yl)-3,4-dimethoxybenzamide

Structural Differences :

- Replaces the benzothiadiazole with a benzothiazole ring and introduces methoxy groups on the benzene ring.

Electronic Properties :

2,1,3-Benzothiadiazol-4-yl Isocyanate

Functional Role :

- Serves as a precursor for synthesizing benzothiadiazole carboxamides.

Biological Activity

N-(2,1,3-Benzothiadiazol-4-yl)-1,2,5-thiadiazole-3-carboxamide is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential applications in medicine and agriculture.

- Molecular Formula : C9H5N5OS2

- Molecular Weight : 263.3 g/mol

- CAS Number : [7389720]

The compound consists of a benzothiadiazole moiety linked to a thiadiazole carboxamide structure, which contributes to its biological activity.

1. Anticancer Activity

Research has indicated that derivatives of thiadiazoles exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HEPG2 (Liver) | 1.18 | |

| MCF7 (Breast) | 0.67 | |

| SW1116 (Colon) | 0.80 | |

| BGC823 (Stomach) | 0.87 |

These values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent.

2. Antifungal and Antiviral Properties

The compound also exhibits antifungal and antiviral activities. A study highlighted that thiadiazole derivatives showed promising results against various fungal strains and viruses:

- Curative Rate Against TMV : 54.1%

- Inactivation Rate Against TMV : 90.3%

- Protection Rate Against TMV : 52.8%

These findings suggest that the compound may be effective in agricultural applications as a plant protection agent against viral infections .

The biological activity of this compound is believed to involve several mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes associated with cancer progression.

- Induction of Apoptosis : Studies suggest that it may induce programmed cell death in cancer cells.

- Antioxidant Activity : The compound may also possess antioxidant properties that contribute to its protective effects against cellular damage.

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound on multiple cancer cell lines. The results indicated significant cytotoxicity compared to standard treatments like doxorubicin.

Case Study 2: Agricultural Applications

Another study investigated the use of this compound as a fungicide in crop protection. The results showed that it effectively reduced fungal infections in plants while promoting growth.

Q & A

Q. What are the established synthetic routes for N-(2,1,3-Benzothiadiazol-4-yl)-1,2,5-thiadiazole-3-carboxamide, and how can its purity be validated?

-

Methodological Answer : A two-step synthesis is commonly employed. First, N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides and N-phenylhydrazinecarboxamides are reacted in acetonitrile under reflux (1–3 minutes) to form intermediate thioureas. Cyclization is then performed in DMF with iodine and triethylamine, releasing sulfur and yielding the target compound . Purity validation requires ¹H/¹³C NMR spectroscopy to confirm structural integrity, with integration ratios ensuring no residual intermediates.

-

Key Data :

| Step | Reagents/Conditions | Product Confirmation |

|---|---|---|

| 1 | Acetonitrile, reflux | Intermediate thiourea (¹³C NMR: 165–170 ppm for C=S) |

| 2 | DMF, I₂, Et₃N | Final product (¹H NMR: aromatic protons at 7.2–8.5 ppm) |

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers distinguish it from analogs?

- Methodological Answer : ¹H NMR is essential for identifying aromatic protons (6.8–8.5 ppm) and amide NH signals (~10–12 ppm). ¹³C NMR confirms carbonyl (165–170 ppm) and benzothiadiazole/thiadiazole carbons (140–155 ppm). IR spectroscopy detects C=O (~1680 cm⁻¹) and C-N (~1250 cm⁻¹) stretches. Mass spectrometry (HRMS) validates molecular weight, with fragmentation patterns distinguishing it from analogs lacking the fused thiadiazole ring .

Q. What preliminary biological screening approaches are recommended for assessing its pharmacological potential?

- Methodological Answer : Begin with in vitro assays for antimicrobial activity (e.g., MIC against S. aureus and E. coli) and cytotoxicity (MTT assay in cancer cell lines like HeLa or MCF-7). Use dose-response curves (1–100 μM) to establish IC₅₀ values. Compare results to structurally related benzothiadiazoles with known antitumor or antiviral profiles .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield during the cyclization step?

- Methodological Answer : Optimize solvent polarity (e.g., test DMF vs. DMAc) and catalyst loading (I₂: 1–5 mol%). Monitor reaction progress via TLC (hexane/EtOAc) and isolate intermediates to identify bottlenecks. Kinetic studies (e.g., varying temperature from 80–120°C) can reveal activation barriers. Computational modeling (DFT) may predict transition states to guide solvent/catalyst selection .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity or incubation time). Validate results using orthogonal assays (e.g., ATP-based viability assays vs. apoptosis markers like caspase-3). Cross-reference with structural analogs (e.g., N-(1,3-benzothiazol-2-yl) derivatives) to identify substituents critical for activity. Meta-analyses of published IC₅₀ values can highlight trends .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against validated targets (e.g., EGFR kinase or bacterial topoisomerase IV). Use MD simulations (AMBER) to assess binding stability. QSAR models trained on benzothiadiazole datasets can link substituent electronegativity or lipophilicity (logP) to activity. ADMET prediction tools (SwissADME) evaluate metabolic stability, leveraging the trifluoromethyl group’s impact .

Q. What experimental approaches elucidate degradation pathways under physiological conditions?

- Methodological Answer : Conduct forced degradation studies:

- Acidic/alkaline hydrolysis : HPLC-MS to identify cleavage products (e.g., benzothiadiazole fragments).

- Oxidative stress : H₂O₂ exposure to detect sulfoxide/sulfone derivatives.

- Photodegradation : UV-Vis monitoring (λ = 254 nm) for structural rearrangements.

Compare stability to analogs (e.g., 5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl) derivatives) to pinpoint vulnerable functional groups .

Data Contradiction Analysis Framework

| Contradiction Type | Resolution Strategy | Example |

|---|---|---|

| Variability in IC₅₀ | Standardize cell lines/assay protocols | HeLa vs. HepG2 cytotoxicity discrepancies |

| Synthetic yield fluctuations | Control moisture levels (anhydrous DMF) | Cyclization yield drops due to H₂O |

| Spectral anomalies | Compare to crystallography data (CCDC) | Misassignment of NH vs. aromatic protons |

Key Recommendations

- Prioritize reproducibility by documenting solvent purity and reaction atmosphere (N₂ vs. air).

- Use high-resolution crystallography () to resolve ambiguous NMR/IR signals.

- Cross-validate biological activity with in vivo models (e.g., zebrafish xenografts) for translational relevance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.